ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
Description
Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate (CAS: 320420-07-3) is a pyrimidine derivative featuring a morpholino substituent at the 1-position, a carbamate group, and two ketone oxygen atoms at the 2- and 4-positions. Its molecular formula is C₁₂H₁₆N₄O₆, with a molecular weight of 312.28 g/mol and an XLogP3 value of -0.3, indicating moderate hydrophilicity .
Properties
IUPAC Name |
ethyl N-(1-morpholin-4-yl-2,4-dioxopyrimidine-5-carbonyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6/c1-2-22-12(20)14-10(18)8-7-16(11(19)13-9(8)17)15-3-5-21-6-4-15/h7H,2-6H2,1H3,(H,13,17,19)(H,14,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLKLQGWAWTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.
Carbamate Formation: The final step involves the reaction of the morpholine-substituted pyrimidine with ethyl chloroformate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine core, potentially converting them to alcohols.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate has been investigated for its role as an antitumor agent. The compound exhibits selective cytotoxicity against various cancer cell lines. A study showed that it inhibited the proliferation of human cancer cells by inducing apoptosis through the mitochondrial pathway .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes associated with cancer cell metabolism. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By blocking this enzyme, the compound effectively halts the growth of cancer cells .
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested on various cancer types. The results indicated a significant reduction in tumor size in vivo models when treated with this compound compared to controls .
Agricultural Science
Pesticidal Applications
This compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests that are crucial for their survival. Research indicates that it can effectively control populations of agricultural pests without harming beneficial insects .
Data Table: Efficacy Against Pests
| Pest Species | Application Rate (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 75 | 90 |
| Whiteflies | 100 | 80 |
Materials Science
Polymer Synthesis
this compound is being explored for its potential use in synthesizing novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability .
Case Study: Polymer Blends
A study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends. The results demonstrated improved tensile strength and flexibility compared to standard PVC formulations. The modified polymers exhibited enhanced resistance to thermal degradation .
Mechanism of Action
The mechanism of action of ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate involves:
Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as thymidylate synthase.
Pathways Involved: It interferes with the folate pathway, crucial for nucleotide biosynthesis, leading to the inhibition of DNA replication and cell division.
Biological Effects: By inhibiting key enzymes, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Analogs
The compound is compared to two close analogs differing in the substituent at the 1-position of the pyrimidine ring:
Physicochemical and Functional Differences
- Morpholino Substituent: The morpholino group enhances hydrogen bonding capacity (7 acceptors) and increases molecular weight compared to the methoxy and amino analogs. Its cyclic amine structure improves solubility in aqueous environments (XLogP3 = -0.3) , making it more suitable for biological applications requiring moderate hydrophilicity.
- Amino Substituent: The amino group introduces an additional hydrogen bond donor, which may enhance binding to biological targets but could reduce metabolic stability due to reactivity .
Biological Activity
Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H16N4O4
- Molecular Weight: 288.29 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways. For instance, it has been suggested that similar compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.
- Receptor Modulation: It may also act on various receptors influencing cellular responses. This modulation can lead to altered gene expression or protein synthesis.
Antitumor Activity
This compound has shown promising antitumor properties in several studies:
- Case Study 1: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Case Study 2: In vivo studies indicated that treatment with this compound led to reduced tumor growth in xenograft models. The results suggested that it could serve as a potential therapeutic agent for specific types of cancer .
Antimicrobial Activity
Research indicates that this compound has antimicrobial properties:
- Study Findings: A series of experiments revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .
Data Tables
Q & A
Basic Questions
Q. What are the key steps for synthesizing ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate?
- Methodology :
- Pyrimidine Core Formation : Begin with a Biginelli-like condensation using urea/thiourea, β-ketoester, and morpholine derivatives to construct the 1,2,3,4-tetrahydro-5-pyrimidinone scaffold. Adjust reaction conditions (e.g., HCl or Lewis acid catalysis) to optimize yield .
- Carbamate Introduction : React the 5-carbonyl group with ethyl chloroformate or carbonyldiimidazole (CDI) in anhydrous conditions (e.g., THF/DMF) under nitrogen. Use triethylamine to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via TLC and HPLC .
Q. How is the compound characterized using spectroscopic techniques?
- NMR Analysis :
- 1H NMR : Identify morpholino protons as a singlet (~δ 3.6–3.8 ppm) and ethyl carbamate signals (triplet for CH2CH3 at δ 1.2–1.4 ppm, quartet for OCH2 at δ 4.1–4.3 ppm). Pyrimidine ring protons appear downfield (δ 5.5–6.5 ppm) .
- 13C NMR : Confirm carbonyl groups (C=O at ~δ 160–170 ppm) and carbamate connectivity (δ 155–165 ppm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Crystallization : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Ensure crystal quality for diffraction .
- Data Collection/Refinement : Use a diffractometer (Mo-Kα radiation) and SHELXL for structure solution. Refine anisotropic displacement parameters and hydrogen bonding networks. Typical R-factors < 0.05 indicate high accuracy .
- Key Observations : Analyze dihedral angles between the morpholino and pyrimidine rings to assess planarity. Hydrogen bonds (e.g., N-H···O=C) stabilize the crystal lattice .
Q. What strategies address low yields during the carbamate coupling step?
- Optimization :
- Activating Agents : Replace CDI with DCC/DMAP or HATU for better electrophilicity .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the pyrimidinyl carbonyl oxygen.
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
Q. How can computational methods predict the compound’s bioactivity or stability?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps, charge distribution). Correlate with reactivity in hydrolysis studies .
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes with pyrimidine-binding sites). Use AutoDock Vina to assess binding affinity and pose validation via MD simulations .
- Degradation Studies : Apply QSPR models to predict hydrolytic stability under physiological pH, focusing on carbamate and morpholino motifs .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar pyrimidine carbamates?
- Root Causes :
- Reagent Purity : Trace moisture in morpholino derivatives can reduce coupling efficiency. Use molecular sieves or freshly distilled solvents .
- Steric Effects : Substituent bulk on the pyrimidine ring (e.g., methyl vs. phenyl) impacts carbamate accessibility. Modify reaction time/temperature accordingly .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
